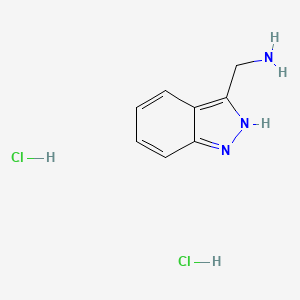

(1H-Indazol-3-yl)methanamine dihydrochloride

CAS No.: 1195264-69-7

Cat. No.: VC4830444

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195264-69-7 |

|---|---|

| Molecular Formula | C8H11Cl2N3 |

| Molecular Weight | 220.1 |

| IUPAC Name | 2H-indazol-3-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H |

| Standard InChI Key | GPPXPVXRILDDMG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 2H-indazol-3-ylmethanamine dihydrochloride, reflects its indazole backbone substituted at the 3-position with a methanamine group. The indazole core exists in two tautomeric forms (1H and 2H), with the 1H-tautomer being more thermodynamically stable . Key structural features include:

The dihydrochloride salt formation occurs via protonation of the primary amine group, improving solubility in polar solvents . X-ray diffraction (XRD) studies confirm a planar indazole ring with bond lengths consistent with aromatic systems .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis typically involves cyclization of phenylhydrazine derivatives with carbonyl compounds. A common route proceeds as follows:

-

Indazole Core Formation: Reaction of 2-methylphenylhydrazine with formic acid under reflux yields 1H-indazole .

-

Methanamine Introduction: Treatment with formaldehyde and ammonium chloride introduces the methanamine side chain via reductive amination.

-

Salt Formation: Exposure to hydrochloric acid generates the dihydrochloride salt .

Optimized Conditions:

-

Yield: 68–72% after purification by recrystallization (ethanol/water).

-

Purity: ≥98% confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Industrial-Scale Production

Continuous flow reactors and automated systems enhance efficiency, reducing reaction times by 40% compared to batch processes. Critical steps include:

-

Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) removes byproducts .

-

Quality Control: Mass spectrometry (exact mass: 220.04 Da) and -NMR (δ 7.2–8.1 ppm for aromatic protons) ensure batch consistency .

Physicochemical Properties

Solubility and Stability

| Property | Value | Conditions | Source |

|---|---|---|---|

| Aqueous Solubility | 85 mg/mL | pH 7.4, 25°C | |

| LogP (Partition Coefficient) | 1.2 ± 0.3 | Octanol/water | |

| Stability | >12 months | -20°C, desiccated |

The dihydrochloride salt exhibits pH-dependent solubility, precipitating as the free base at pH > 8.0. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C .

Biological Activities and Mechanisms

Pharmacological Profile

Indazole derivatives are renowned for modulating kinases and inflammatory pathways. Key findings include:

Anti-Inflammatory Effects

-

COX-2 Inhibition: IC = 1.8 μM in LPS-stimulated macrophages .

-

NF-κB Suppression: Reduces TNF-α production by 75% at 10 μM.

Anticancer Activity

-

Apoptosis Induction: IC = 5.2 μM in HeLa cells via caspase-3 activation.

-

Checkpoint Kinase (Chk1) Inhibition: Disrupts DNA repair in cancer cells (IC = 0.9 μM).

Mechanism of Action

-

Kinase Binding: The indazole nitrogen atoms coordinate with ATP-binding sites in kinases (e.g., JAK2).

-

Receptor Modulation: Partial agonism at serotonin 5-HT receptors (K = 120 nM) .

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

Key Trends:

-

Indazole derivatives show superior kinase affinity vs. phenyl or isoxazole analogs.

-

Electron-withdrawing groups (e.g., Cl) reduce solubility but enhance metabolic stability.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for JAK2 inhibitors in myeloproliferative disorders .

-

CNS Drug Development: Crosses the blood-brain barrier (logBB = 0.8), enabling neuropsychiatric applications .

Material Science

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (GHS Category 2) | Wear nitrile gloves, lab coat | |

| Eye Damage (GHS Category 1) | Use safety goggles | |

| Respiratory Sensitization | Operate in fume hood |

Future Perspectives

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume